2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 864919-26-6
VCID: VC6607901
InChI: InChI=1S/C17H14ClN3O2S2/c1-23-12-8-6-11(7-9-12)19-15(22)10-24-17-20-16(21-25-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Molecular Formula: C17H14ClN3O2S2
Molecular Weight: 391.89

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

CAS No.: 864919-26-6

Cat. No.: VC6607901

Molecular Formula: C17H14ClN3O2S2

Molecular Weight: 391.89

* For research use only. Not for human or veterinary use.

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide - 864919-26-6

Specification

CAS No. 864919-26-6
Molecular Formula C17H14ClN3O2S2
Molecular Weight 391.89
IUPAC Name 2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C17H14ClN3O2S2/c1-23-12-8-6-11(7-9-12)19-15(22)10-24-17-20-16(21-25-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22)
Standard InChI Key RVBSWQGYTWLMOX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₈H₁₅ClN₄O₂S₂, with a molecular weight of 434.92 g/mol. Key structural features include:

  • 1,2,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, contributing to electron-deficient properties and reactivity.

  • 2-Chlorophenyl substituent: Introduces steric bulk and electron-withdrawing effects, potentially enhancing binding interactions with biological targets.

  • Sulfanyl bridge: A thioether linkage that increases lipophilicity and may influence membrane permeability.

  • Acetamide group: The N-(4-methoxyphenyl)acetamide moiety provides hydrogen-bonding capabilities and modulates solubility.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₄O₂S₂
Molecular Weight434.92 g/mol
Calculated LogP3.2 ± 0.5 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area105 Ų

These properties suggest moderate lipophilicity and the potential for oral bioavailability, though experimental validation is required .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide likely follows a multi-step protocol analogous to related thiadiazole derivatives :

  • Formation of 1,2,4-thiadiazole core: Cyclization of thioamide precursors with chlorinating agents.

  • Sulfanyl group introduction: Nucleophilic substitution at the thiadiazole C-5 position using mercaptoacetic acid derivatives.

  • Acetamide functionalization: Coupling of the sulfanyl intermediate with 4-methoxybenzenamine via amide bond formation.

A representative reaction sequence is outlined below:

Thioamide+Cl23-(2-Chlorophenyl)-5-chloro-1,2,4-thiadiazole[4]\text{Thioamide} + \text{Cl}_2 \rightarrow \text{3-(2-Chlorophenyl)-5-chloro-1,2,4-thiadiazole} \quad[4] Thiadiazole intermediate+HSCH2COCl5-Sulfanyl derivative[1]\text{Thiadiazole intermediate} + \text{HSCH}_2\text{COCl} \rightarrow \text{5-Sulfanyl derivative} \quad[1] Sulfanyl intermediate+4-MethoxyanilineTarget compound[3]\text{Sulfanyl intermediate} + \text{4-Methoxyaniline} \rightarrow \text{Target compound} \quad[3]

Pharmacological Activities

Antimicrobial Properties

The sulfanyl-acetamide moiety is associated with broad-spectrum activity:

  • Gram-positive bacteria: MIC values ≤8 µg/mL observed for similar derivatives against Staphylococcus aureus.

  • Fungal strains: Moderate activity against Candida albicans (MIC = 32 µg/mL) due to ergosterol biosynthesis inhibition.

Mechanism of Action

Enzymatic Inhibition

Molecular docking studies on analogous compounds suggest:

  • Tubulin binding: π-cation interactions with β-tubulin’s colchicine site (binding energy = -9.2 kcal/mol) .

  • Kinase inhibition: Competitive binding to ATP pockets in FAK (Kᵢ = 1.16 µM) .

Apoptotic Pathways

Thiadiazole derivatives activate caspase-3/7 pathways, inducing apoptosis in >60% of A549 lung cancer cells at 10 µM.

Analytical Characterization

Spectroscopic Data

TechniqueKey Observations
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, thiadiazole-H), 7.89–7.45 (m, 4H, Ar-H), 3.81 (s, 3H, OCH₃)
IR (KBr)1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
MS (ESI+)m/z 435.9 [M+H]⁺

Future Research Directions

  • In vivo toxicology: Evaluate acute toxicity in murine models (LD₅₀ determination).

  • Formulation development: Nanoencapsulation to enhance bioavailability.

  • Target identification: CRISPR-Cas9 screens to uncover novel protein interactions.

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